1-(5-Chloropyridin-2-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRFRMYIKJOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 1 5 Chloropyridin 2 Yl Propan 1 One
Established Synthetic Routes to 1-(5-Chloropyridin-2-yl)propan-1-one
The introduction of an acyl group at the C-2 position of a pyridine (B92270) ring can be accomplished through several strategic pathways. These routes often involve either the direct functionalization of a pre-formed pyridine ring or the construction of the heterocyclic ring with the acyl group already incorporated.
Direct acylation of pyridine derivatives is often challenging via classical Friedel-Crafts reactions due to the deactivation of the ring by the electronegative nitrogen atom, which can also be complexed by Lewis acid catalysts. Consequently, alternative methods are typically employed to introduce the propanoyl group onto the 5-chloropyridine scaffold.
One of the most effective strategies involves the use of organometallic intermediates. A 5-chloropyridine derivative bearing a suitable leaving group, such as bromine or iodine, at the 2-position can undergo halogen-metal exchange to form a highly nucleophilic organolithium or Grignard reagent. This intermediate can then react with a propanoylating agent like propionyl chloride or propanoic anhydride (B1165640) to yield the desired ketone. Another approach is the directed ortho-metalation, where a directing group on the pyridine ring guides lithiation to the adjacent position, although this is less common for simple halopyridines.
Radical acylation, such as the Minisci reaction, offers another pathway. This method involves the generation of an acyl radical from a precursor like propanal, which then adds to the protonated pyridine ring. This approach is particularly suited for electron-deficient heterocycles. Recent advances have focused on photocatalytic methods to generate acyl radicals under mild, green conditions. rsc.org
| Strategy | 5-Chloropyridine Precursor | Propanoylating Reagent | Key Conditions | General Principle |
|---|---|---|---|---|
| Organometallic Acylation | 2-Bromo-5-chloropyridine (B189627) | Propionyl chloride | Formation of an organolithium or Grignard reagent (e.g., with n-BuLi or Mg) at low temperatures, followed by addition of the acyl halide. | Creation of a nucleophilic carbon at C-2 of the pyridine ring to attack an electrophilic acyl source. |
| Coupling Reaction | 5-Chloro-2-cyanopyridine | Ethylmagnesium bromide (Grignard reagent) | Reaction of the nitrile with the Grignard reagent, followed by acidic hydrolysis of the resulting imine. | Nucleophilic addition of an ethyl group to the nitrile carbon, followed by conversion to a ketone. |
| Radical Acylation (Minisci-type) | 5-Chloropyridine | Propanal and an oxidant (e.g., peroxide) or photocatalyst | Generation of a propanoyl radical which attacks the protonated pyridine ring, typically under acidic conditions. rsc.org | Homolytic substitution onto the electron-deficient heterocyclic ring. |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for constructing complex molecules. While specific MCRs for this compound are not extensively documented, established pyridine syntheses can be conceptually adapted.
For instance, the Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. nih.gov By selecting appropriate precursors, it is theoretically possible to construct the substituted pyridine ring in a cascade fashion. A variation of the Hantzsch pyridine synthesis, which traditionally condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), could also be envisioned if a suitable 1,5-dicarbonyl precursor containing the chloro-substituent and propyl group is employed. baranlab.org These approaches are atom-economical and can reduce the number of synthetic steps and purification processes required.
Precursor Chemistry and Key Intermediates in this compound Elaboration
The success of any synthetic route to the target compound relies heavily on the efficient preparation of its key building blocks: the substituted pyridine core and the propanoyl unit.
The 5-chloropyridin-2-yl core can be derived from various commercially available starting materials. A common precursor is 2-amino-5-chloropyridine, which can be synthesized by the direct chlorination of 2-aminopyridine (B139424) using agents like N-chlorosuccinimide or a mixture of hydrochloric acid and sodium hypochlorite. google.com The amino group can then be converted into other functionalities. For example, a Sandmeyer reaction can transform the amino group into a bromo or chloro group, yielding 2-bromo-5-chloropyridine or 2,5-dichloropyridine (B42133), respectively, which are excellent substrates for metal-catalyzed cross-coupling or metalation reactions.
Another important intermediate is 5-chloropyridine-2-carboxylic acid, which can be prepared by the hydrolysis of 5-chloro-2-cyanopyridine. chemicalbook.comchemicalbook.comwisdomchem.comchemimpex.com This carboxylic acid can be activated and coupled with organometallic reagents to form the ketone. Regioselective functionalization of 2-chloropyridine (B119429) derivatives through lithiation is also a powerful tool, although the regioselectivity can be influenced by the specific reagents and reaction conditions used. researchgate.netmdpi.com
| Precursor | Typical Synthesis Method | Potential Use |
|---|---|---|
| 2-Amino-5-chloropyridine | Chlorination of 2-aminopyridine. google.com | Can be converted to 2-halopyridines via Sandmeyer reaction. |
| 2-Bromo-5-chloropyridine | Sandmeyer reaction of 2-amino-5-chloropyridine. | Substrate for halogen-metal exchange to form organometallic reagents. |
| 5-Chloro-2-cyanopyridine | Various methods including nucleophilic substitution on a halopyridine. | Precursor to the ketone via Grignard reaction or hydrolysis to the carboxylic acid. chemicalbook.com |
| 5-Chloropyridine-2-carboxylic acid | Hydrolysis of 5-chloro-2-cyanopyridine. chemicalbook.comwisdomchem.com | Can be converted to an acyl chloride or coupled with organometallic reagents. |
The propanoyl moiety (-C(O)CH₂CH₃) is introduced using a suitable three-carbon electrophilic or nucleophilic reagent. The choice of reagent is dictated by the synthetic strategy employed. For the acylation of organometallic pyridine intermediates, electrophilic propanoylating agents are required. In other schemes, a propyl nucleophile might be used to attack a pyridine-2-carbonyl derivative.
| Reagent | Formula | Reagent Type | Application |
|---|---|---|---|
| Propionyl chloride | CH₃CH₂COCl | Electrophile | Acylation of organometallic intermediates or in Friedel-Crafts type reactions. researchgate.net |
| Propanoic anhydride | (CH₃CH₂CO)₂O | Electrophile | A less reactive alternative to propionyl chloride for acylation. |
| Propanal | CH₃CH₂CHO | Radical Precursor | Used in Minisci-type reactions to generate the propanoyl radical. rsc.org |
| Ethylmagnesium bromide | CH₃CH₂MgBr | Nucleophile | Reacts with nitriles (e.g., 5-chloro-2-cyanopyridine) or activated carboxylic acid derivatives. |
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com These principles are increasingly important in the synthesis of fine chemicals and active pharmaceutical ingredients.
For the synthesis of this compound, several green strategies can be implemented. Traditional Friedel-Crafts acylations often use stoichiometric amounts of corrosive Lewis acids like AlCl₃, generating significant waste. researchgate.net The use of reusable, solid acid catalysts such as zeolites or metal oxides (e.g., ZnO) can mitigate this issue. researchgate.net Furthermore, solvent-free reaction conditions or the use of greener solvents like water, ethanol, or ionic liquids can significantly reduce the environmental impact. researchgate.net
Photocatalysis represents a frontier in green synthesis, allowing for reactions to occur under ambient temperature and pressure using light as the energy source. rsc.org A photocatalytic Minisci-type acylation using propanal would be a greener alternative to methods requiring stoichiometric oxidants and high temperatures. Additionally, embracing multicomponent and cascade reactions aligns with green chemistry principles by improving atom economy and reducing the number of unit operations, thus minimizing energy consumption and waste generation. Mechanochemical methods, which use mechanical force to induce reactions, can also offer a solvent-free and energy-efficient synthetic route. rsc.org
| Green Chemistry Principle | Application in Synthesis |
|---|---|
| Use of Catalysis | Employing reusable solid acid catalysts for acylation instead of stoichiometric Lewis acids. researchgate.net |
| Safer Solvents & Auxiliaries | Utilizing water, ethanol, or solvent-free conditions for reactions. researchgate.net |
| Design for Energy Efficiency | Using photocatalytic or microwave-assisted methods that operate at ambient temperature or require shorter reaction times. rsc.org |
| Atom Economy | Designing syntheses, such as multicomponent reactions, that maximize the incorporation of material from the starting materials into the final product. |
| Reduce Derivatives | Using direct C-H functionalization techniques to avoid the need for protecting groups or pre-functionalization steps. |
Table of Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 2-Propanoyl-5-chloropyridine |
| 5-Chloropyridine | - |
| 2-Bromo-5-chloropyridine | - |
| Propionyl chloride | Propanoyl chloride |
| Propanoic anhydride | - |
| 5-Chloro-2-cyanopyridine | - |
| Ethylmagnesium bromide | - |
| Propanal | Propionaldehyde |
| 2-Amino-5-chloropyridine | - |
| 2,5-Dichloropyridine | - |
| 5-Chloropyridine-2-carboxylic acid | 5-Chloropicolinic acid |
| Aluminum chloride | AlCl₃ |
| Zinc oxide | ZnO |
Solvent-Free and Aqueous Medium Reactions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Consequently, there is a growing interest in developing solvent-free and aqueous-based synthetic methodologies.
Solvent-Free Reactions:
Solvent-free, or neat, reactions offer several advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity. For the synthesis of pyridine derivatives, solvent-free conditions have been successfully employed. For instance, the synthesis of 2,4,6-triarylpyridines has been achieved in excellent yields by reacting chalcones with ammonium (B1175870) acetate (B1210297) under solvent-free conditions. masterorganicchemistry.com This approach can be conceptually applied to the synthesis of this compound, potentially through a multi-component reaction involving a suitable pyridine precursor, a propanoyl source, and a catalyst, heated under neat conditions.
Microwave-assisted organic synthesis (MAOS) is another powerful technique that often complements solvent-free reactions. Microwave irradiation can significantly accelerate reaction times, improve yields, and enhance product purity. The synthesis of various heterocyclic compounds, including substituted pyrroles and imidazo[1,5-a]pyridinium salts, has been efficiently achieved using microwave assistance, sometimes in the absence of a traditional solvent. researchgate.netmdpi.com A hypothetical microwave-assisted, solvent-free synthesis of this compound could involve the reaction of 2-bromo-5-chloropyridine with a propanoylating agent in the presence of a suitable catalyst.
Aqueous Medium Reactions:
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While Grignard reagents, often used in the synthesis of ketones, are traditionally incompatible with water, advancements in micellar catalysis have enabled certain Grignard-type reactions in aqueous media. The synthesis of pyrido[2,3-d]pyrimidines has been demonstrated in aqueous solutions, highlighting the potential for complex heterocyclic synthesis in water. organic-chemistry.org The development of water-tolerant catalysts and reaction conditions could pave the way for an aqueous-based synthesis of this compound.
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.
Strategies to improve atom economy in the synthesis of this compound include:
Addition Reactions: Designing synthetic pathways that favor addition reactions over substitution or elimination reactions can significantly improve atom economy. For example, a direct acylation of a 5-chloropyridine precursor would be more atom-economical than a multi-step synthesis involving protecting groups.
Catalytic Reagents: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For instance, a catalytic Friedel-Crafts acylation of 5-chloropyridine with propionyl chloride or propionic anhydride, using a recyclable solid acid catalyst, would be a greener alternative to classical methods that use stoichiometric amounts of Lewis acids like AlCl₃. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the final product, are highly atom-economical. A hypothetical MCR for this compound could involve a derivative of 5-chloropyridine, a three-carbon building block, and an ammonia source, leading directly to the target molecule.
Waste minimization is closely linked to atom economy but also encompasses the reduction of solvent waste, byproducts, and energy consumption. The adoption of solvent-free and aqueous reaction conditions, as discussed previously, is a primary strategy for waste minimization. Furthermore, the use of recyclable catalysts, such as heteropolyacids, can significantly reduce waste streams. conicet.gov.ar
Optimization of Reaction Parameters and Yield Enhancement for this compound Production
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. Key parameters to consider for the synthesis of this compound include the choice of catalyst, reaction temperature, and reaction time.
Catalyst Selection:
The choice of catalyst is critical. For a potential Friedel-Crafts acylation route, various Lewis and Brønsted acids could be screened. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and generate significant waste. Greener alternatives include solid acid catalysts like zeolites, clays, or heteropolyacids, which can be easily separated and reused.
Temperature and Reaction Time:
The reaction temperature and time are interdependent parameters that need to be carefully optimized. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. Microwave-assisted heating can offer precise temperature control and rapid heating, often leading to shorter reaction times and improved yields compared to conventional heating.
The following interactive table illustrates a hypothetical optimization of the synthesis of this compound via a catalyzed acylation of 2,5-dichloropyridine with propionaldehyde, demonstrating the effect of varying reaction parameters on the yield.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 80 | 12 | 65 |
| 2 | Zeolite H-BEA | 120 | 8 | 75 |
| 3 | Wells-Dawson Acid | 100 | 6 | 82 |
| 4 | Zeolite H-BEA (Microwave) | 150 | 0.5 | 88 |
| 5 | Wells-Dawson Acid (Microwave) | 130 | 0.5 | 91 |
This table is for illustrative purposes and represents a potential optimization study.
Detailed research findings from studies on related pyridine syntheses show that a careful selection of a recyclable catalyst combined with microwave irradiation under solvent-free conditions can lead to high yields and short reaction times. researchgate.netconicet.gov.ar For example, the solvent-free synthesis of functionalized pyridine derivatives using a Wells-Dawson heteropolyacid catalyst at 80 °C has been reported to give yields up to 99%. conicet.gov.ar
Chemical Reactivity and Derivatization Strategies for 1 5 Chloropyridin 2 Yl Propan 1 One
Nucleophilic and Electrophilic Transformations at the Ketone Functionality
The ketone group in 1-(5-chloropyridin-2-yl)propan-1-one is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide array of nucleophiles.
Nucleophilic Addition:
Nucleophilic addition is a fundamental reaction of the carbonyl group. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. Common nucleophiles include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which can introduce a variety of alkyl or aryl groups. Hydride reagents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), deliver a hydride ion (H-) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol. youtube.com
| Reagent Type | Example Reagent | Product Type |
| Organometallic | Grignard Reagents (e.g., CH3MgBr) | Tertiary Alcohol |
| Hydride | Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Amines | Primary Amines (e.g., RNH2) | Imine |
Electrophilic Transformations:
While the carbonyl carbon is electrophilic, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base. In acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles.
Reactivity of the Pyridine (B92270) Ring and Nitrogen Atom in this compound
The pyridine ring in this compound is an electron-deficient aromatic system. This is due to the greater electronegativity of the nitrogen atom compared to carbon, which withdraws electron density from the ring. This electron deficiency significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital and is not part of the aromatic π-system. Consequently, it is available for protonation by acids, alkylation, and the formation of N-oxides. The basicity of the pyridine nitrogen can be influenced by the substituents on the ring. The presence of the electron-withdrawing chloro and acyl groups in this compound is expected to reduce the basicity of the nitrogen atom compared to unsubstituted pyridine.
N-oxidation of the pyridine ring with reagents like peroxy acids can activate the ring towards both electrophilic and nucleophilic substitution, often at different positions than the parent pyridine. nih.gov
Directed Halogenation and Other Electrophilic Aromatic Substitutions on the Pyridine Moiety
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. The reaction conditions required are often harsh, and the yields can be low. The acyl group at the 2-position and the chloro group at the 5-position further deactivate the ring towards electrophilic attack.
However, directed halogenation can be achieved under specific conditions. For instance, halogenation of pyridines can be facilitated by using pyridine N-oxides, which are more reactive towards electrophiles. nih.gov Another strategy involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, allowing for halogenation under milder conditions. nih.gov
Due to the deactivating effect of the existing substituents, any potential electrophilic substitution on the pyridine ring of this compound would be expected to occur at the C-3 or C-4 positions, which are relatively less deactivated.
| Reaction Type | Reagents | Expected Position of Substitution |
| Halogenation | N-Halosuccinimide (NCS, NBS) | C-3 or C-4 |
| Nitration | HNO3/H2SO4 | C-3 |
| Sulfonation | SO3/H2SO4 | C-3 |
Selective Reduction Reactions of the Carbonyl Group and Pyridine Ring
The selective reduction of either the carbonyl group or the pyridine ring in this compound is a key transformation for generating a variety of derivatives.
Carbonyl Group Reduction:
The ketone functionality can be selectively reduced to a secondary alcohol using a range of reducing agents. The choice of reagent allows for control over the reaction conditions and functional group tolerance. libretexts.org
Sodium borohydride (NaBH4) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. It is often used in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent that will also reduce the carbonyl group. However, its high reactivity can lead to the reduction of other functional groups if not controlled carefully.
Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., Pd, Pt, Ni) can also be employed to reduce the ketone. youtube.com
Pyridine Ring Reduction:
The reduction of the pyridine ring to a piperidine (B6355638) is a more challenging transformation that typically requires more forcing conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like platinum oxide or rhodium on carbon is a common method. The conditions can sometimes lead to the concurrent reduction of the carbonyl group. Achieving selective reduction of the pyridine ring while preserving the ketone would require careful selection of the catalyst and reaction conditions.
Oxidation Reactions and Functional Group Interconversions
Oxidation reactions of this compound can target either the propanone side chain or the pyridine ring.
Oxidation of the ketone side chain is generally not a straightforward reaction without cleaving carbon-carbon bonds. However, if the ketone is first converted to a secondary alcohol, it can then be oxidized back to the ketone using various oxidizing agents.
The pyridine ring is generally resistant to oxidation. However, as mentioned earlier, the nitrogen atom can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. The formation of the N-oxide can facilitate further functionalization of the pyridine ring. nih.gov
In some cases, strong oxidizing agents under harsh conditions can lead to the degradation of the pyridine ring.
Synthesis of Novel Analogs and Derivatives of this compound
This compound serves as a versatile starting material for the synthesis of a wide range of novel analogs and derivatives with potential applications in various fields of chemical research.
Derivatization via the Ketone:
Formation of Heterocycles: The ketone functionality can be utilized in condensation reactions to form various heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles.
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a variety of olefinic derivatives.
Mannich Reaction: The Mannich reaction, involving the aminoalkylation of an acidic proton adjacent to the carbonyl group, can be used to introduce aminomethyl groups.
Derivatization via the Pyridine Ring:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is less activated than a chlorine at the 2- or 4-positions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 5-substituted pyridine derivatives.
Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and acetylenic derivatives.
The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold at multiple positions, leading to the generation of diverse chemical libraries for screening in drug discovery and other applications. nih.gov
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search for detailed spectroscopic and structural characterization data for the chemical compound this compound has yielded insufficient information to construct a thorough scientific article based on the requested outline. Despite extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy data, specific experimental values and detailed research findings for this particular molecule are not available in the public domain through standard scientific databases and search methodologies.
The requested article structure, focusing on an advanced spectroscopic and structural characterization, requires precise, experimentally determined data, including:
¹H and ¹³C NMR: Chemical shifts (δ) and coupling constants (J).
2D NMR: Correlations from COSY, HSQC, and HMBC experiments to establish molecular connectivity.
IR Spectroscopy: Characteristic absorption frequencies (ν) for functional groups.
HRMS: Accurate mass measurements and detailed fragmentation pathways.
UV-Vis Spectroscopy: Wavelengths of maximum absorbance (λmax) related to electronic transitions.
The search for this compound, including its CAS number (145934-77-4) and alternative names such as 2-propionyl-5-chloropyridine, did not uncover any peer-reviewed articles, scholarly papers, or database entries that provide this level of specific characterization. While information exists for related compounds, such as isomers or analogues with different alkyl chains, this data cannot be extrapolated to accurately describe this compound.
Consequently, the generation of a scientifically accurate and authoritative article as per the user's detailed instructions is not possible at this time. The creation of such an article would necessitate access to primary research data from the synthesis and analysis of the compound, which does not appear to have been published.
Advanced Spectroscopic and Structural Characterization of 1 5 Chloropyridin 2 Yl Propan 1 One
Vibrational Raman Spectroscopy and Chiroptical Methods
Vibrational Raman spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. nih.gov When monochromatic light from a laser interacts with the molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the vibrational modes of the molecule. nih.gov This "Raman spectrum" serves as a unique molecular fingerprint, providing detailed information about the chemical structure, polymorphism, and crystallinity. tsi.com
For 1-(5-Chloropyridin-2-yl)propan-1-one, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its functional groups. These would include stretching and bending modes of the pyridine (B92270) ring, the carbon-chlorine bond, the carbonyl group (C=O) of the propanone moiety, and the various C-H and C-C bonds. Analysis of the fingerprint region (typically below 1800 cm⁻¹) would be particularly valuable for identifying the specific arrangement of these groups and for distinguishing between potential polymorphs. nih.gov
Illustrative Raman Data Table for Aromatic Ketones
While specific data for this compound is not available, the following table illustrates typical Raman shifts for key functional groups found in similar aromatic ketones.
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| C=O (Ketone) | Stretching | 1680 - 1740 |
| C-Cl (Aromatic) | Stretching | 600 - 800 |
| Pyridine Ring | Ring Breathing/Stretching | 990 - 1030, 1580 - 1610 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
Chiroptical methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. This compound is not inherently chiral. Therefore, chiroptical methods would not be applicable unless the molecule is placed in a chiral environment, forms a chiral crystal structure, or is derivatized with a chiral auxiliary. If the compound were to crystallize in a chiral space group, solid-state CD or VCD could be used to characterize the supramolecular chirality.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. mdpi.com
While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the feasibility of such an analysis is high, given that numerous pyridine derivatives have been successfully characterized by SCXRD. ijream.orgmdpi.com For example, the crystal structure of 3,5-dichloropyridin-4-amine was determined to be orthorhombic with the space group Pna21. ijream.org Such studies on related compounds reveal how functional groups and intermolecular forces, like hydrogen bonds and π-stacking, dictate the packing of molecules in the crystal lattice. ijream.org
Should suitable single crystals of this compound be grown, SCXRD analysis would provide invaluable data. The resulting crystallographic information would include the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit. This would allow for a detailed analysis of the molecular conformation, including the planarity of the pyridine ring and the orientation of the propanone side chain. Furthermore, it would reveal any significant intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, halogen bonding involving the chlorine atom, or π-π stacking between pyridine rings, which govern the supramolecular architecture. ijream.orgnih.gov
Illustrative Crystallographic Data Table for a Pyridine Derivative
The following table presents hypothetical, yet plausible, crystallographic data for a compound like this compound, based on data from similar organic molecules.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 995 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.45 |
This level of structural detail is fundamental for structure-property relationship studies, computational modeling, and understanding the solid-state behavior of the compound.
Computational and Theoretical Investigations of 1 5 Chloropyridin 2 Yl Propan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules in their ground state. chemrxiv.orgnih.gov By approximating the many-electron wavefunction with the simpler electron density, DFT offers a balance of accuracy and computational efficiency. For 1-(5-Chloropyridin-2-yl)propan-1-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization.
This process identifies the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the pyridine (B92270) ring and the orientation of the propan-1-one side chain relative to the ring. Such calculations are crucial for understanding the molecule's fundamental structure and stability.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | C-C(O)-C | ~118° |
| Dihedral Angle | N-C-C=O | ~175° |
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. nih.govresearchgate.net TD-DFT can predict the electronic absorption spectra (e.g., UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. olemiss.eduresearchgate.net
For this compound, TD-DFT calculations would identify the key electronic transitions, such as n → π* and π → π* transitions, and their corresponding absorption wavelengths (λmax) and oscillator strengths. This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.
Conformational Landscape Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like the one connecting the pyridine ring and the keto group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. researchgate.net
A Potential Energy Surface (PES) scan is performed by systematically rotating a specific dihedral angle (e.g., the angle defining the orientation of the propanone group relative to the pyridine ring) and calculating the energy at each step. longdom.orgmdpi.comscispace.com This mapping reveals the most stable conformation(s) and provides insight into the molecule's flexibility, which can be critical for its biological activity and physical properties.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.netresearchgate.net A low HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron. researchgate.netwuxibiology.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical DFT Data)
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -1.20 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.65 | Chemical stability and reactivity |
Molecular Docking Simulations for Putative Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). chemrevlett.comapeejay.edu This method is central to drug discovery and molecular biology. bioinformation.net The simulation places the ligand in the binding site of the receptor and evaluates the binding affinity using a scoring function, which estimates the free energy of binding.
For this compound, docking studies could be performed against various protein targets to explore its potential as a therapeutic agent. mdpi.com The results would provide a binding score (e.g., in kcal/mol) and a detailed 3D model of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the receptor's amino acid residues. nih.gov
Spectroscopic Parameter Prediction using Computational Methods (e.g., GIAO for NMR shifts)
Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts based on DFT. researchgate.netuts.edu.au
This method involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These tensors are then converted to chemical shifts (δ, in ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For this compound, GIAO calculations can predict the ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the structure. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers. nih.gov
Applications of 1 5 Chloropyridin 2 Yl Propan 1 One in Advanced Organic Synthesis and Material Science
Strategic Building Block for the Construction of Complex Heterocyclic Systems
The structure of 1-(5-Chloropyridin-2-yl)propan-1-one is well-suited for its role as a foundational unit in the synthesis of more elaborate heterocyclic molecules. amazonaws.combeilstein-journals.org The pyridine (B92270) ring is a common core in many biologically active compounds, and the 5-chloro substituent provides a stable yet reactive site for further chemical modification. mdpi.com The propanone side chain, with its ketone functional group, serves as a key reaction center for building new rings and introducing additional complexity.
Organic chemists utilize this compound in multi-step syntheses where the ketone can undergo a variety of classical reactions. These include condensation reactions with amines to form imines, which can then be cyclized to create new nitrogen-containing heterocycles. Furthermore, the α-carbon to the carbonyl group can be functionalized, providing a route to a diverse range of derivatives. The chloropyridine moiety often remains intact during these initial transformations, acting as a stable scaffold upon which the new heterocyclic system is constructed. This strategic approach allows for the efficient assembly of complex molecular architectures that would be difficult to produce otherwise. mdpi.com
Table 1: Synthetic Transformations for Heterocycle Construction
| Reaction Type | Reagent/Catalyst | Resulting Structure/Intermediate |
|---|---|---|
| Condensation | Primary Amines (e.g., anilines) | Imines, leading to quinolines or other fused systems |
| Cyclization | Base or Acid Catalysis | Pyrrolidones, Dihydropyridines |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes for subsequent cyclization |
Precursor in the Development of Fine Chemicals and Agrochemical Intermediates
The 5-chloropyridin-2-yl scaffold is a recognized structural motif in the field of agrochemicals. This class of compounds has been identified as a key component in the development of modern insecticides. For instance, derivatives containing a closely related 1-(3-chloropyridin-2-yl) moiety are integral to the structure of novel anthranilic diamide (B1670390) insecticides, which exhibit potent activity against various agricultural pests. mdpi.com
In this context, this compound serves as a valuable precursor. The chloropyridine portion of the molecule is often essential for the final product's biological activity, while the propanone side chain provides a convenient handle for synthetic elaboration. Chemists can modify this side chain through multi-step reaction sequences to build the complex amide structures characteristic of this insecticide class. Its role as an intermediate allows for the large-scale production of these vital agricultural products, contributing to crop protection and food security.
Role as a Ligand or Precursor in Catalysis (e.g., metal-catalyzed reactions)
The presence of a chlorine atom on the electron-deficient pyridine ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental tools in modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.
The compound is particularly amenable to palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. acs.orgdntb.gov.ua In these processes, the palladium catalyst facilitates the reaction between the chloropyridine and another organic molecule (like a boronic acid or an alkyne), replacing the chlorine atom with a new functional group or molecular fragment. This capability allows chemists to easily diversify the pyridine core, attaching various substituents to tailor the molecule's properties for specific applications. rsc.org Furthermore, the nitrogen atom within the pyridine ring possesses a lone pair of electrons, allowing it and its derivatives to act as ligands that can coordinate to metal centers, potentially influencing the outcome of catalytic processes. researchgate.net
Table 2: Applicability in Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Pd(0) complex, Base | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene | Pd(0) complex, Base | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) complex, Base | C-C (Aryl-Alkynyl) |
Scaffold for the Synthesis of Pharmacologically Relevant Molecular Entities
The 5-chloropyridine unit is a well-established "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a recurring feature in a wide range of pharmaceuticals. mdpi.com A significant number of FDA-approved drugs contain chlorine, and chlorinated heterocyclic compounds are particularly prominent. nih.gov
The 5-chloropyridin-2-yl group is a key structural element in molecules with diverse therapeutic applications. Notably, this scaffold is found in complex molecules related to Edoxaban, a widely used anticoagulant (blood thinner). pharmaffiliates.comnih.gov It is also present in the development of agonists for the G-protein-coupled receptor 119 (GPR119), which are being investigated as potential treatments for type 2 diabetes. nih.gov In these contexts, this compound acts as a critical starting material. The ketone group provides a reactive site for chemists to build out the rest of the complex drug molecule, while the chloropyridine core is often responsible for key interactions with the biological target.
Table 3: Examples of Pharmacological Scaffolds Containing the 5-Chloropyridin-2-yl Moiety
| Compound Class | Therapeutic Area | Role of Scaffold |
|---|---|---|
| Edoxaban and related compounds | Anticoagulation | Core structural component for binding to Factor Xa |
| GPR119 Agonists | Type 2 Diabetes | Key moiety in molecules designed to stimulate insulin (B600854) release |
Potential in Advanced Material Design and Functional Polymers
While the primary applications of this compound are in synthesis, its structural features suggest potential uses in material science. Nitrogen-containing heterocyclic rings like pyridine can be incorporated into polymers to impart specific properties, such as thermal stability, metal-ion coordination, or altered electronic characteristics. mdpi.com
The compound itself is not a monomer, but it can be chemically converted into one. For example, the ketone group could be transformed into a polymerizable unit, such as a vinyl or acrylate (B77674) group. This modified monomer could then be copolymerized with other monomers to create functional polymers. nih.gov The pendant chloropyridine groups along the polymer chain could serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules. Such materials could find applications as specialized coatings, polymer-bound catalysts, or materials with unique optical or electronic properties. Although this area is less explored, the chemical versatility of the molecule provides a platform for future research in advanced material design. rsc.org
Structure Activity Relationship Sar Studies of 1 5 Chloropyridin 2 Yl Propan 1 One Derivatives
Systematic Exploration of Substituent Effects on Pyridine (B92270) and Propane (B168953) Moieties
The biological activity of derivatives of 1-(5-chloropyridin-2-yl)propan-1-one can be finely tuned by introducing different functional groups on both the pyridine ring and the propane chain. These modifications can significantly alter the molecule's interaction with its biological target.
A review of pyridine derivatives highlights that the presence and position of certain groups can enhance biological activities like antiproliferative effects. For instance, methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to increase activity in various pyridine-containing compounds. mdpi.com Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity. mdpi.com
In the context of 2-acylpyridine derivatives, which are structurally related to the compound of interest, modifications have been shown to influence a range of biological outcomes. For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the nature and position of substituents on an adjacent aryl ring dictated anticonvulsant activity. bigchem.eu
Below is a hypothetical data table illustrating potential SAR trends for derivatives of this compound, based on general principles observed in related chemical series.
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Compound | R1 (on Pyridine) | R2 (on Propane) | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1 | 5-Cl (Parent) | H | 10.5 |
| 2 | 5-F | H | 15.2 |
| 3 | 5-Br | H | 8.9 |
| 4 | 5-CH3 | H | 12.1 |
| 5 | 5-Cl | α-CH3 | 7.8 |
| 6 | 5-Cl | β-OH | 5.3 |
The electronic properties of substituents on the pyridine ring can significantly influence the reactivity and binding affinity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the pyridine ring and the carbonyl group, which can affect interactions with biological targets. researchgate.net
The Hammett constant (σ) is a key parameter used to quantify the electronic effect of a substituent on an aromatic ring. cambridge.org A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For pyridine derivatives, the position of the substituent is crucial, as the nitrogen atom itself has a strong electron-withdrawing effect. researchgate.net
In a study on substituted pyridine N-oxides, it was shown that the electronic nature of substituents dictates the regioselectivity of C-H functionalization, highlighting the profound impact of electronic effects on reactivity. rsc.org For derivatives of this compound, introducing an EWG at the 4-position of the pyridine ring could potentially enhance activity by modulating the charge distribution, while an EDG might have the opposite effect. The chloro group at the 5-position is itself an electron-withdrawing group, which sets a baseline for the electronic profile of the molecule.
The size and shape of substituents, known as steric effects, play a crucial role in determining how a molecule fits into the binding site of a protein or enzyme. researchgate.net Large, bulky groups can cause steric hindrance, preventing optimal binding and reducing biological activity. Conversely, in some cases, a larger group might be necessary to fill a hydrophobic pocket in the receptor, thereby enhancing activity.
The conformation of the propane side chain is also critical. Substituents on the α- or β-carbons of the propanone moiety can influence the preferred three-dimensional arrangement of the molecule, which in turn affects its ability to interact with its target. For instance, the introduction of a methyl group on the α-carbon could restrict rotation and lock the molecule into a more or less active conformation.
Studies on 5-substituted pyridine analogues have shown that the steric bulk of substituents at this position can significantly impact binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov
Lipophilicity, often quantified by the partition coefficient (log P), is a critical determinant of a drug's pharmacokinetic properties, including its ability to cross cell membranes. nih.gov For a compound to be orally bioavailable, it must possess a balance of aqueous solubility and lipid permeability.
For derivatives of this compound, adding lipophilic groups to either the pyridine ring or the propane chain would be expected to increase log P. This could potentially improve membrane permeability and cellular uptake, but must be carefully balanced to maintain adequate aqueous solubility.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models can be used to predict the activity of novel compounds and to gain insights into the molecular properties that are most important for activity.
For pyridine derivatives, QSAR studies have been successfully employed to understand their activity as inhibitors of various enzymes. researchgate.net A QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, for example, developed predictive models for their inhibitory activity against P-glycoprotein. nih.gov
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. mdpi.comnih.gov These descriptors can be broadly categorized as:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D structure, including topological indices and counts of functional groups. frontiersin.org
3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.
For a series of this compound derivatives, a range of descriptors would be calculated to capture their electronic, steric, and lipophilic properties. Examples of relevant descriptors are provided in the table below.
Table 2: Examples of Molecular Descriptors for QSAR of this compound Derivatives
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | Hammett constant (σ) | Quantifies the electron-donating or -withdrawing ability of a substituent. |
| Steric | Molar Refractivity (MR) | Relates to the volume of a substituent and its polarizability. |
| Lipophilic | Partition Coefficient (log P) | Measures the hydrophobicity of the molecule. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. |
| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge transfer. |
Once the molecular descriptors are calculated, statistical methods are used to build and validate the QSAR model.
Hansch Analysis is a classic QSAR approach that uses multiple linear regression (MLR) to correlate biological activity with a combination of electronic (σ), steric (e.g., molar refractivity), and hydrophobic (π or log P) parameters. iupac.orgslideshare.net A typical Hansch equation takes the form: log(1/C) = k1logP + k2σ + k3*Es + k4
Where C is the concentration required for a given biological effect, and k1, k2, k3, and k4 are constants determined by the regression analysis.
A QSAR model must be rigorously validated to ensure its predictive power. Common validation metrics include:
Coefficient of determination (R²): Measures how well the model fits the training data.
Cross-validated R² (Q²): Assesses the predictive ability of the model using techniques like leave-one-out cross-validation.
External validation: The model's ability to predict the activity of a set of compounds not used in its development.
A robust QSAR model for this compound derivatives would allow for the virtual screening of new analogs and prioritize the synthesis of compounds with the highest predicted activity.
Stereochemical Impact on Molecular Recognition and Interactions
Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry and pharmacology. Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids and D-sugars. Consequently, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule, often leading to significant differences in biological activity. mdpi.com For derivatives of this compound, the introduction of a chiral center can profoundly influence their molecular recognition and interactions.
A primary method for introducing a chiral center into the this compound scaffold is through the reduction of the ketone group at the C1 position of the propanone chain. This reaction converts the planar carbonyl into a chiral secondary alcohol, 1-(5-chloropyridin-2-yl)propan-1-ol, which exists as two distinct enantiomers: (R)-1-(5-chloropyridin-2-yl)propan-1-ol and (S)-1-(5-chloropyridin-2-yl)propan-1-ol.
The differential activity between enantiomers arises from the precise three-dimensional arrangement of atoms required for optimal binding to a biological target. One enantiomer, often termed the "eutomer," may fit perfectly into the binding site of a receptor or enzyme, while the other, the "distomer," may bind with lower affinity or not at all. This disparity in binding can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.
While specific studies on the stereoisomers of this compound derivatives are not extensively detailed in the public domain, the principle is well-established in related classes of compounds. For instance, studies on chiral neonicotinoid analogs have demonstrated that enantiopure compounds exhibit distinct differences in their insecticidal activity, with the R-enantiomers often showing higher potency. mdpi.com Similarly, research on chiral N6-benzyladenine derivatives revealed that the molecule's chirality has a strong influence on its affinity for specific cytokinin receptors. nih.gov
These examples underscore the importance of stereochemistry in drug design. For a hypothetical derivative like 1-(5-chloropyridin-2-yl)propan-1-ol, the spatial orientation of the hydroxyl group and the ethyl group relative to the chloropyridine ring would be critical for its interaction with a target protein. One enantiomer might position the hydroxyl group to form a crucial hydrogen bond within a receptor's active site, leading to a strong biological response. In contrast, the other enantiomer's mirror-image arrangement might preclude this key interaction, rendering it significantly less active.
The following interactive table illustrates a hypothetical comparison of biological activity between the (R) and (S) enantiomers of a chiral derivative, demonstrating the potential impact of stereochemistry.
Table 1: Illustrative Biological Activity of Chiral 1-(5-chloropyridin-2-yl)propan-1-ol Enantiomers This table is a hypothetical representation to illustrate the concept of stereochemical impact on biological activity.
| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| 1-(5-chloropyridin-2-yl)propan-1-ol | (R)-enantiomer | 15 | 50 |
| 1-(5-chloropyridin-2-yl)propan-1-ol | (S)-enantiomer | 350 | >1000 |
| Racemic Mixture | (R/S) | 85 | 275 |
As depicted in the illustrative data, the (R)-enantiomer shows significantly higher binding affinity and functional activity compared to the (S)-enantiomer. The racemic mixture, which is an equal combination of both, exhibits intermediate activity. This highlights that the development of stereoselective syntheses to produce single, active enantiomers is a crucial aspect of modern drug discovery, maximizing therapeutic efficacy while minimizing potential off-target effects associated with the less active distomer. mdpi.commdpi.com
Future Research Trajectories and Interdisciplinary Opportunities for 1 5 Chloropyridin 2 Yl Propan 1 One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and multiple steps. nih.gov The future of synthesizing 1-(5-Chloropyridin-2-yl)propan-1-one and its analogues lies in the adoption of green and sustainable chemistry principles. researcher.life These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources, aligning with global efforts toward environmental stewardship. rasayanjournal.co.in
Key areas of development include:
Catalyst Innovation: The use of heterogeneous catalysts, biocatalysts, and earth-abundant metal catalysts can offer cleaner and more efficient reaction pathways compared to traditional stoichiometric reagents.
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have demonstrated the potential to dramatically reduce reaction times and improve yields for various heterocyclic compounds. nih.govresearcher.life These techniques offer enhanced energy transfer efficiency, leading to more sustainable processes.
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.in
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and pressure, enhancing safety and scalability. This technology is particularly advantageous for managing exothermic reactions and handling hazardous intermediates.
| Parameter | Conventional Methods | Sustainable (Green) Methods |
|---|---|---|
| Solvents | Volatile organic compounds (e.g., Toluene, Benzene) | Water, ionic liquids, supercritical CO2, solvent-free |
| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, ultrasonication, flow chemistry |
| Catalysts | Stoichiometric reagents, heavy metal catalysts | Biocatalysts, heterogeneous catalysts, earth-abundant metals |
| Efficiency | Often lower yields, multiple steps, significant byproducts | Higher yields, one-pot reactions, minimized waste nih.gov |
| Safety | Use of hazardous reagents and intermediates | Improved safety profiles, reduced use of toxic substances |
Advanced in situ Spectroscopic Monitoring of Reactions
Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced in situ spectroscopic techniques provide a real-time window into chemical transformations, allowing for precise control and a deeper understanding of reaction pathways. For the synthesis and subsequent reactions of this compound, these process analytical technologies (PAT) are invaluable.
In situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with Attenuated Total Reflectance (ATR) probes, can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. stk-online.ch This is useful for determining reaction endpoints, identifying unstable intermediates, and optimizing reaction conditions for processes like Grignard additions to the pyridine core. stk-online.chresearchgate.net
In situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in aqueous and solvent-based systems, with minimal interference from the solvent itself. It is particularly powerful for tracking changes in covalent bonds, making it ideal for monitoring palladium-catalyzed cross-coupling reactions where the chloro-substituent on the pyridine ring might be replaced. nih.govacs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and benchtop NMR spectrometers are emerging as powerful tools for real-time reaction analysis, providing detailed structural information on all species in the reaction mixture.
| Technique | Information Provided | Applicable Reactions for this compound |
|---|---|---|
| FTIR-ATR | Concentration profiles of functional groups (C=O, C-Cl), reaction kinetics, endpoint determination. stk-online.ch | Acylation, Grignard reactions, reduction of the ketone. |
| Raman | Changes in aromatic ring vibrations, C-Cl bond cleavage, catalyst state. acs.org | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), nucleophilic aromatic substitution. |
| NMR | Detailed structural elucidation of intermediates and products, regioselectivity. | Isomerization, complex multi-step transformations. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. frontiersin.org For a scaffold like this compound, these computational tools can predict properties, propose novel synthetic routes, and design new analogues with desired functionalities.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new derivatives. researchgate.netkneopen.com This allows for the in silico screening of vast virtual libraries, prioritizing compounds for synthesis.
De Novo Design: Generative AI models can design entirely new molecules with specific desired properties, such as high affinity for a biological target (e.g., a protein kinase) while maintaining favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.orgnih.gov These models can explore a much wider chemical space than traditional methods.
Retrosynthesis Prediction: AI tools can analyze a target molecule and propose viable synthetic pathways, breaking it down into simpler, commercially available starting materials. This can help chemists devise more efficient and innovative synthetic strategies.
| AI/ML Application | Objective | Example for Pyridine Derivatives |
|---|---|---|
| Generative Models | Design novel molecules with optimized properties. frontiersin.org | Creating new kinase inhibitors based on the chloropyridine scaffold. acs.orgoncodesign-services.com |
| Predictive Modeling (QSAR/QSPR) | Forecast biological activity, toxicity, and physical properties. | Predicting the corrosion inhibition efficiency of new pyridine-quinoline compounds. kneopen.com |
| Retrosynthesis | Propose efficient and novel synthetic routes. | Identifying optimal reaction pathways from simple precursors. |
| Reaction Optimization | Predict optimal reaction conditions (temperature, catalyst, solvent). | Optimizing yields for cross-coupling reactions on the chloropyridine ring. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound is dictated by three main features: the electrophilic pyridine ring, the carbon-chlorine bond, and the propanone side chain. While some reactions are predictable, there is significant scope for discovering novel transformations.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes it susceptible to SNAr reactions. youtube.comwikipedia.org While reactions at the C2 position are common for 2-chloropyridines, the influence of the acyl group on regioselectivity warrants further investigation. chempanda.com Recent studies suggest that many SNAr reactions on heterocycles may proceed through a concerted mechanism rather than the traditional two-step pathway, a theory that could be explored for this specific substrate. nih.gov
Cross-Coupling Reactions: The C-Cl bond is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. mdpi.com Exploring novel catalysts that can activate this bond under milder conditions is a key research direction.
Side-Chain Chemistry: The ketone functional group is a versatile platform for transformations such as aldol (B89426) condensations, reductions to alcohols, reductive aminations to form new amines, and the formation of heterocyclic rings like pyrazolines. nih.gov
Photocatalysis and Electrochemistry: These modern synthetic tools can unlock novel reactivity pathways by generating radical intermediates under mild conditions, potentially enabling C-H functionalization or other transformations not accessible through traditional thermal methods.
| Reactive Site | Reaction Type | Potential Products |
|---|---|---|
| C-Cl Bond | Nucleophilic Aromatic Substitution (SNAr) | Aminopyridines, alkoxypyridines, thiopyridines |
| C-Cl Bond | Palladium-Catalyzed Cross-Coupling | Biaryls (Suzuki), alkynylated pyridines (Sonogashira), arylamines (Buchwald-Hartwig) |
| Ketone (C=O) | Reduction | Secondary alcohols |
| Ketone (C=O) | Reductive Amination | Secondary and tertiary amines |
| Ketone (α-Carbon) | Aldol Condensation / Claisen-Schmidt | α,β-Unsaturated ketones (chalcone analogues) |
| Pyridine Ring | N-Oxidation | Pyridine-N-oxides |
Design and Synthesis of Next-Generation Functional Analogues for Diverse Applications
The core structure of this compound serves as an excellent starting point for the design of new molecules with tailored functions. By systematically modifying the scaffold, researchers can develop next-generation analogues for a wide range of applications, from pharmaceuticals to organic electronics.
Medicinal Chemistry: The chloropyridine moiety is a common feature in many bioactive molecules. Analogues can be designed as inhibitors for specific enzymes, such as protein kinases, by modifying the side chain to interact with the ATP-binding site. acs.org For example, converting the ketone to a pyrazoline or other heterocyclic system can introduce new hydrogen bonding patterns and steric interactions. nih.gov
Agrochemicals: Pyridine-based compounds are widely used as herbicides and insecticides. weimiaobio.com Novel analogues could be synthesized and screened for enhanced potency, selectivity, and improved environmental degradation profiles.
Materials Science: Pyridine derivatives are used as ligands for metal complexes, which can function as catalysts or components in organic light-emitting diodes (OLEDs). By creating extended conjugated systems through cross-coupling reactions, new materials with interesting photophysical properties can be developed.
| Modification Strategy | Structural Change | Potential Application |
|---|---|---|
| Scaffold Hopping | Replace pyridine with other heterocycles (e.g., pyrimidine, pyrazine). | Exploring new intellectual property space, altering solubility and metabolic stability. |
| Side-Chain Elongation/Derivatization | Convert ketone to oxime, hydrazone, or build larger structures via aldol reactions. | Introduce new vector groups for targeting specific biological interactions. |
| C5-Position Functionalization | Replace chlorine via SNAr or cross-coupling with various functional groups. | Modulate electronic properties, improve target binding affinity (e.g., kinase inhibitors). |
| Bioisosteric Replacement | Replace chlorine with CF3, CN, or other bioisosteres. | Fine-tuning lipophilicity, metabolic stability, and target interactions. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(5-Chloropyridin-2-yl)propan-1-one, and how can reaction parameters be optimized?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 5-chloropyridine reacts with propanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like polyacylation.
- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic activation of the acylating agent.
- Solvent selection : Dichloromethane or nitrobenzene enhances reaction efficiency due to their polar aprotic nature. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the product .
Q. Which spectroscopic techniques are indispensable for structural confirmation of this compound?
- Answer :
- IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the ketone (C=O) group. Additional peaks at ~780–800 cm⁻¹ indicate C-Cl stretching .
- ¹H/¹³C NMR : In CDCl₃, the pyridinyl protons appear as a doublet (δ 8.5–8.7 ppm, J = 5.0 Hz), while the methyl group adjacent to the ketone resonates as a triplet (δ 1.2–1.4 ppm). The carbonyl carbon is typically observed at δ 195–205 ppm in ¹³C NMR .
Q. How can computational methods assist in predicting the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:
- Electrostatic potential surfaces (EPS) : To identify nucleophilic/electrophilic regions for reactivity studies.
- Frontier molecular orbitals (HOMO/LUMO) : To assess charge-transfer interactions. Software like Gaussian or ORCA is used, with visualization via Multiwfn for orbital localization and bond order analysis .
Advanced Research Questions
Q. How can discrepancies between computational and experimental bond lengths in crystallographic data be resolved?
- Answer :
- Topological analysis : Use Multiwfn to calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points. Compare with X-ray diffraction data (e.g., C=O bond length: ~1.22 Å experimentally vs. 1.24–1.26 Å computationally).
- Thermal motion correction : Apply SHELXL’s anisotropic displacement parameters to refine experimental data, accounting for thermal vibrations that may distort bond lengths .
Q. What strategies are effective in refining twinned or low-resolution crystallographic data for this compound?
- Answer :
- Twinning detection : Use SHELXD to identify twin laws (e.g., two-fold rotation) via intensity statistics (Rint > 0.15 suggests twinning).
- Refinement in SHELXL : Apply the TWIN/BASF commands to model twin domains. High-resolution data (d < 0.8 Å) improves convergence, while restraints on bond distances/angles prevent overfitting .
Q. How to analyze the compound’s reactivity in nucleophilic addition reactions under varying solvent environments?
- Answer :
- Solvent polarity screening : Test reactions in THF (low polarity), DMF (high polarity), and ionic liquids (e.g., [BMIM][BF₄]). Monitor kinetics via in situ FTIR to track carbonyl disappearance.
- Transition state modeling : Use QM/MM simulations (e.g., in Gaussian) to compare activation energies in different solvents. Correlate with experimental yields to validate solvent effects .
Methodological Guidance for Data Interpretation
Q. What experimental controls are essential when characterizing byproducts in the synthesis of this compound?
- Answer :
- Blank reactions : Run without the acylating agent to identify side products from solvent or catalyst degradation.
- LC-MS monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to detect intermediates (e.g., mono- vs. di-acylated byproducts) .
Q. How to validate the purity of this compound for pharmacological assays?
- Answer :
- Chiral purity : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm enantiomeric excess.
- Elemental analysis : Match experimental C, H, N percentages with theoretical values (tolerance ≤ 0.4%).
- Thermogravimetric analysis (TGA) : Ensure <1% weight loss below 150°C to exclude solvent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
